

# Pharmacokinetic properties of Tenoxicam and the role of Tenoxicam-D3

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

Compound Name: **Tenoxicam-D3**

Cat. No.: **B12059140**

[Get Quote](#)

## The Pharmacokinetic Profile of Tenoxicam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Tenoxicam is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class, recognized for its analgesic and antipyretic properties. It is primarily utilized in the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis. The therapeutic efficacy and safety profile of any drug are intrinsically linked to its pharmacokinetic properties. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of tenoxicam. Furthermore, it elucidates the critical role of its deuterated analog, **Tenoxicam-D3**, in the bioanalytical methods essential for pharmacokinetic research.

## Pharmacokinetic Properties of Tenoxicam

Tenoxicam exhibits a pharmacokinetic profile characterized by complete absorption, high plasma protein binding, a long elimination half-life, and metabolism into inactive metabolites. These properties contribute to its suitability for once-daily dosing.

## Absorption

Following oral administration, tenoxicam is rapidly and completely absorbed, with a bioavailability of approximately 100%.<sup>[1][2]</sup> Peak plasma concentrations (Cmax) are typically reached within 0.5 to 2 hours after ingestion of a 20 mg tablet in healthy volunteers.<sup>[3]</sup> While the presence of food may delay the rate of absorption, it does not significantly affect the overall extent of bioavailability.<sup>[4]</sup>

## Distribution

Tenoxicam is extensively bound to plasma proteins, primarily albumin, with a binding percentage exceeding 99%.<sup>[1][3]</sup> This high degree of protein binding results in a small apparent volume of distribution (Vd), generally ranging from 0.15 to 0.2 L/kg, indicating that the drug is largely confined to the vascular compartment.<sup>[1]</sup> Tenoxicam penetrates into the synovial fluid, a key site of action for its anti-inflammatory effects in arthritic conditions. However, peak concentrations in the synovial fluid are lower than in plasma and are achieved at a later time point.<sup>[5]</sup>

## Metabolism

Tenoxicam is extensively metabolized in the liver, primarily through oxidation by the cytochrome P450 enzyme CYP2C9.<sup>[6][7]</sup> The major metabolite is the pharmacologically inactive 5'-hydroxy-tenoxicam.<sup>[6][8]</sup> This metabolite is subsequently conjugated and excreted. The metabolism of tenoxicam is a critical step in its elimination from the body.



[Click to download full resolution via product page](#)

Caption: Metabolic pathway of Tenoxicam.

## Excretion

The elimination of tenoxicam occurs primarily through the excretion of its inactive metabolites. Approximately two-thirds of the administered dose is excreted in the urine, mainly as the 5'-hydroxy metabolite, while the remainder is eliminated in the feces via bile.<sup>[1][4]</sup> Less than 1% of the dose is excreted as unchanged drug in the urine.<sup>[4]</sup> Tenoxicam has a long elimination

half-life, with a median of about 72 hours in healthy individuals, which supports a once-daily dosing regimen.[3][9]

## Quantitative Pharmacokinetic Parameters of Tenoxicam

The following tables summarize the key pharmacokinetic parameters of tenoxicam reported in healthy adult subjects.

Table 1: Single Dose Pharmacokinetic Parameters of Tenoxicam (20 mg Oral Dose)

| Parameter                                          | Value                | Reference |
|----------------------------------------------------|----------------------|-----------|
| Tmax (hours)                                       | 0.5 - 2              | [3]       |
| Cmax (μg/mL)                                       | 1.7 - 3.6            | [3]       |
| Half-life (t <sub>1/2</sub> ) (hours)              | 42 - 100 (median 72) | [3]       |
| Volume of Distribution (V <sub>d</sub> )<br>(L/kg) | 0.15                 | [1]       |
| Plasma Clearance (CL)<br>(mL/min)                  | 1.3 - 4.2            | [3]       |
| Protein Binding (%)                                | > 99                 | [1][3]    |

Table 2: Pharmacokinetic Parameters in Special Populations

| Population       | Parameter                     | Observation                                                                                  | Reference |
|------------------|-------------------------------|----------------------------------------------------------------------------------------------|-----------|
| Elderly          | Half-life, Cmax, Accumulation | Similar to young healthy volunteers. No significant accumulation.                            |           |
| Renal Impairment | Half-life, Clearance          | No significant alteration in half-life or clearance. Dosage adjustment may not be necessary. |           |

## The Role of Tenoxicam-D3 in Bioanalysis

### The Principle of Isotope Dilution Mass Spectrometry

In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), an internal standard is crucial for accurate and precise quantification. A stable isotopically labeled (SIL) internal standard, such as **Tenoxicam-D3**, is considered the gold standard.

**Tenoxicam-D3** has the same chemical structure as tenoxicam, but three of its hydrogen atoms are replaced with deuterium. This results in a molecule with nearly identical physicochemical properties to the analyte but with a different molecular weight, allowing it to be distinguished by the mass spectrometer.

The SIL internal standard is added at a known concentration to the biological samples at the beginning of the sample preparation process. It experiences the same processing and potential for loss as the analyte during extraction, chromatography, and ionization. By measuring the ratio of the analyte's signal to the internal standard's signal, any variability in the analytical process can be compensated for, leading to highly reliable results.

## Experimental Protocols: Quantification of Tenoxicam in Human Plasma

The following is a representative, detailed protocol for the quantification of tenoxicam in human plasma using a validated LC-MS/MS method with **Tenoxicam-D3** as the internal standard. This protocol is a composite of best practices described in the literature for the analysis of NSAIDs.

## Materials and Reagents

- Tenoxicam reference standard
- **Tenoxicam-D3** (internal standard)
- HPLC-grade acetonitrile and methanol
- Formic acid
- Ultrapure water
- Human plasma (with anticoagulant)

## Sample Preparation: Protein Precipitation

- Thaw frozen human plasma samples at room temperature.
- Vortex the plasma samples to ensure homogeneity.
- In a clean microcentrifuge tube, add 100  $\mu$ L of plasma.
- Add 20  $\mu$ L of the **Tenoxicam-D3** internal standard working solution (e.g., 1  $\mu$ g/mL in methanol) to each plasma sample, except for the blank samples.
- Vortex briefly.
- Add 300  $\mu$ L of acetonitrile to precipitate the plasma proteins.
- Vortex vigorously for 1 minute.
- Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100  $\mu$ L of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

- Vortex to ensure complete dissolution.
- The sample is now ready for injection into the LC-MS/MS system.

## LC-MS/MS Instrumentation and Conditions

- Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8  $\mu$ m).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution: A linear gradient from 10% B to 90% B over 3 minutes, followed by a wash and re-equilibration step.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5  $\mu$ L.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).

Table 3: MRM Transitions for Tenoxicam and **Tenoxicam-D3**

| Compound     | Precursor Ion (m/z) | Product Ion (m/z) |
|--------------|---------------------|-------------------|
| Tenoxicam    | 338.0               | 121.0             |
| Tenoxicam-D3 | 341.0               | 121.0             |

Note: The specific precursor and product ions should be optimized for the instrument being used.

[Click to download full resolution via product page](#)

Caption: Bioanalytical workflow for Tenoxicam.

## Conclusion

Tenoxicam possesses a favorable pharmacokinetic profile for the management of chronic inflammatory conditions, highlighted by its long half-life that allows for once-daily administration. The understanding of its ADME properties is fundamental for its safe and effective clinical use. The development and validation of robust bioanalytical methods, such as LC-MS/MS with the use of a stable isotopically labeled internal standard like **Tenoxicam-D3**, are indispensable for the accurate characterization of its pharmacokinetics in various populations and clinical scenarios. This technical guide provides a comprehensive foundation for researchers and drug development professionals working with tenoxicam.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Determination of tenoxicam in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. scispace.com [scispace.com]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmacokinetic properties of Tenoxicam and the role of Tenoxicam-D3]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12059140#pharmacokinetic-properties-of-tenoxicam-and-the-role-of-tenoxicam-d3>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)